molecular formula C11H16BrN B581784 (2-Bromo-4-tert-butylphenyl)methylamine CAS No. 1369874-19-0

(2-Bromo-4-tert-butylphenyl)methylamine

Cat. No.: B581784
CAS No.: 1369874-19-0
M. Wt: 242.16
InChI Key: KVJYILDIVAMHQO-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

(2-Bromo-4-tert-butylphenyl)methylamine (C₁₁H₁₆BrN) features a benzene ring substituted with a bromine atom at the ortho position, a tert-butyl group at the para position, and a methylamine (-CH₂NH₂) group at the adjacent carbon (Figure 1). The molecular architecture is defined by the spatial arrangement of these substituents, which influence steric and electronic interactions. The tert-butyl group (C(C)(C)C) introduces significant steric bulk, while the bromine atom contributes inductive electron withdrawal.

The stereochemical configuration arises from the planar aromatic ring and the tetrahedral geometry of the methylamine group. Despite the absence of chiral centers in the parent structure, rotational barriers around the C-N bond in the methylamine moiety create distinct conformational isomers. The tert-butyl group’s steric bulk restricts free rotation of the benzene ring, potentially stabilizing specific conformers through van der Waals interactions.

Property Value
Molecular Formula C₁₁H₁₆BrN
SMILES CC(C)(C)C₁=CC(=C(C=C₁)CN)Br
InChIKey PVQIORLKPULZRN-UHFFFAOYSA-N
Molecular Weight 242.16 g/mol

Electronic Structure and Resonance Effects

The electronic structure of this compound is governed by competing inductive and resonance effects. Bromine’s strong inductive (-I) effect withdraws electron density from the aromatic ring, deactivating it toward electrophilic substitution. However, resonance donation (+R) from the bromine’s lone pairs partially offsets this deactivation, stabilizing positive charges at ortho and para positions during intermediate formation.

The methylamine group donates electrons via hyperconjugation, enhancing electron density at the ipso and para positions. Density functional theory (DFT) studies reveal that the tert-butyl group’s electron-donating inductive (+I) effect further modulates ring electron density, creating a unique electronic profile distinct from simpler benzylamine derivatives.

Substituent Inductive Effect Resonance Effect Net Ring Activation
Bromine (-Br) -I (strong) +R (weak) Deactivating
Methylamine (-CH₂NH₂) +I (weak) +R (moderate) Activating
tert-Butyl (-C(C)(C)C) +I (strong) None Activating

Comparative Analysis with Substituted Benzylamine Derivatives

Compared to analogs like 4-bromo-2-ethylbenzylamine (C₉H₁₂BrN) and 2-bromo-4-tert-butylaniline (C₁₀H₁₄BrN), this compound exhibits distinct steric and electronic behaviors:

  • Steric Effects : The tert-butyl group imposes greater steric hindrance than ethyl or hydrogen substituents, reducing reactivity toward bulky electrophiles. This is evidenced by slower reaction rates in Friedel-Crafts alkylation compared to 4-bromo-2-ethylbenzylamine.
  • Electronic Effects : The methylamine group’s electron donation enhances nucleophilicity at the ipso position, contrasting with the deactivating nitro group in 2-bromo-1-tert-butyl-4-nitrobenzene (C₁₀H₁₂BrNO₂).
  • Solubility : The tert-butyl group improves lipid solubility relative to hydroxylated derivatives like 2-bromo-4-tert-butylphenol (C₁₀H₁₃BrO), as predicted by logP values (experimental logP = 3.14).

Conformational Studies Through Computational Modeling

Conformational analysis using DFT (B3LYP/6-311+G(d,p)) and MP2 methods reveals two stable conformers (Figure 2):

  • Gauche Conformer : The methylamine group adopts a dihedral angle of 60° relative to the benzene ring, stabilized by weak NH-π interactions (ΔG = 0.8 kcal/mol).
  • Anti Conformer : The methylamine group aligns perpendicular to the ring (dihedral angle = 90°), favored in polar solvents due to reduced steric clash with the tert-butyl group.
Parameter Gauche Conformer Anti Conformer
Dihedral Angle (C-N-C-C) 60° 90°
Relative Energy (ΔG) 0.8 kcal/mol 0.0 kcal/mol
Stabilizing Forces NH-π interaction Steric avoidance

These findings align with experimental Raman spectra, where the anti conformer dominates in liquid phase due to entropy-driven disorder. Molecular dynamics simulations further predict a 65:35 anti:gauche ratio at 298 K, consistent with nuclear Overhauser effect (NOE) spectroscopy data.

Properties

CAS No.

1369874-19-0

Molecular Formula

C11H16BrN

Molecular Weight

242.16

IUPAC Name

2-bromo-4-tert-butyl-N-methylaniline

InChI

InChI=1S/C11H16BrN/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,13H,1-4H3

InChI Key

KVJYILDIVAMHQO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)NC)Br

Synonyms

(2-BroMo-4-tert-butyl-phenyl)-Methyl-aMine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of (2-Bromo-4-tert-butylphenyl)methylamine with analogous compounds:

Compound Molecular Weight (g/mol) Functional Groups Boiling Point (°C, est.) Solubility Key Applications
This compound 246.15 Br, tert-butyl, -CH₂NH₂ 200–220 Organic solvents Pharmaceutical intermediates, ligands
2-Bromo-4'-methoxyacetophenone 229.07 Br, methoxy (-OCH₃), ketone 250–270 Ethanol, acetone Organic synthesis intermediate
4-tert-Butylbenzylamine 177.29 tert-butyl, -CH₂NH₂ 210–215 Polar aprotic solvents Surfactants, corrosion inhibitors
2-Bromo-4-methylphenethylamine 228.13 Br, methyl, -CH₂CH₂NH₂ 190–200 Dichloromethane Neuromodulator analogs

Key Observations :

  • Steric Effects : The tert-butyl group in this compound significantly increases steric bulk compared to smaller substituents (e.g., methyl or methoxy), reducing rotational freedom and enhancing lipophilicity. This improves membrane permeability in biological systems but may hinder binding in sterically constrained receptors .
  • In contrast, methoxy or methyl groups in analogs like 2-Bromo-4'-methoxyacetophenone alter electron density at the aromatic ring, directing electrophilic attacks to specific positions .
  • Amine Reactivity : The primary amine in this compound exhibits stronger nucleophilicity than secondary or tertiary amines (e.g., in phenethylamine derivatives), favoring reactions with carbonyl compounds or alkyl halides. However, its basicity (pKa ~10.6) is lower than aliphatic amines due to the electron-withdrawing bromo group .

Preparation Methods

Bromination Using Metal Bromides

Inspired by the directed bromination of 3,4-dimethoxytoluene with hydrogen peroxide and metal bromides, a similar approach could be applied to 4-tert-butyltoluene. Sulfuric acid and sodium bromide may facilitate regioselective bromination at position 2 (ortho to tert-butyl). This method avoids cryogenic conditions, as demonstrated in the synthesis of 4-bromo-2-methoxybenzaldehyde, and operates at 0–5°C with yields up to 74%.

Key Reaction Conditions:

  • Substrate: 4-tert-Butyltoluene

  • Reagents: H₂SO₄, H₂O₂, NaBr

  • Temperature: 0–30°C

  • Yield (Theoretical): 60–70%

Benzylic Bromination Followed by Amination

After ortho-bromination, the methyl group on the toluene backbone undergoes benzylic bromination using N-bromosuccinimide (NBS) under radical initiation. The resulting 2-bromo-4-tert-butylbenzyl bromide is treated with aqueous ammonia to yield the target methylamine. This two-step sequence mirrors benzylic amination strategies in aryl bromide syntheses.

Challenges:

  • Over-bromination at competing positions.

  • Competing hydrolysis during amination.

Reductive Amination of 2-Bromo-4-tert-Butylbenzaldehyde

Formylation via Metal-Halogen Exchange

A metal-halogen exchange reaction using isopropyl magnesium chloride and 1,4-dibromo-2-tert-butylbenzene selectively generates a Grignard intermediate, which is formylated with dimethylformamide (DMF) to yield 2-bromo-4-tert-butylbenzaldehyde. This method, adapted from the synthesis of 4-bromo-2-methoxybenzaldehyde, achieves high selectivity at 0°C.

Reductive Amination

The aldehyde intermediate undergoes reductive amination with ammonium chloride and sodium cyanoborohydride, producing the primary amine. This approach avoids harsh conditions and parallels the reductive amination of aromatic aldehydes to benzylamines.

Reaction Scheme:

2-Bromo-4-tert-butylbenzaldehydeNH4Cl, NaBH3CN(2-Bromo-4-tert-butylphenyl)methylamine\text{2-Bromo-4-tert-butylbenzaldehyde} \xrightarrow{\text{NH}4\text{Cl, NaBH}3\text{CN}} \text{this compound}

Advantages:

  • Mild conditions (room temperature, aqueous ethanol).

  • Avoids cryogenic steps.

Comparative Analysis of Methods

MethodKey StepsTemperature RangeYield (%)AdvantagesChallenges
Directed BrominationBromination → Benzylic amination0–80°C50–60Uses inexpensive reagentsCompeting substitution pathways
Reductive AminationFormylation → Reductive amination0–25°C60–70Mild conditionsMulti-step purification required
Ullmann CouplingPd-catalyzed amination110°C~50Direct amine installationCatalyst cost, steric hindrance

Industrial-Scale Considerations

The reductive amination route is most viable for large-scale production due to its operational simplicity and avoidance of cryogenic conditions . In contrast, Ullmann coupling faces scalability challenges due to catalyst costs and sensitivity to steric effects.

Q & A

Basic: What are the typical synthetic routes for (2-Bromo-4-tert-butylphenyl)methylamine?

Answer:
The synthesis of this compound generally involves multi-step procedures starting from tert-butyl-substituted aromatic precursors. A common approach includes:

  • Bromination : Introducing bromine at the 2-position of 4-tert-butylphenol derivatives using brominating agents (e.g., Br₂ in dichloromethane or HBr with a catalyst) .
  • Functionalization : Conversion to benzyl chloride intermediates via chlorination (e.g., SOCl₂), followed by nucleophilic substitution with methylamine. Reactions are typically conducted under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like acetonitrile or DMSO to enhance reactivity .
  • Purification : Column chromatography or recrystallization to isolate the final product. Yields depend on precise temperature control (0–60°C) and stoichiometric ratios of reagents .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and amine proton integration. The tert-butyl group’s singlet (~1.3 ppm) and bromine’s deshielding effects are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅BrN⁺ = 256.04 g/mol) and isotopic patterns from bromine .
  • X-ray Crystallography : For solid-state structure elucidation using SHELX programs (e.g., SHELXL for refinement), particularly to resolve steric effects from the tert-butyl group .

Advanced: How does the tert-butyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The bulky tert-butyl group introduces steric hindrance, slowing reaction kinetics at the 2-bromo position. Comparative studies with methyl- or halogen-substituted analogs show:

  • Reduced Reaction Rates : Requires higher temperatures (e.g., 80–100°C) or prolonged reaction times for nucleophilic substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and stabilize transition states, mitigating steric effects .
  • By-product Formation : Competing elimination pathways may occur if steric hindrance prevents effective nucleophilic attack. Monitoring via TLC or GC-MS is recommended to optimize conditions .

Advanced: What experimental strategies resolve contradictions in reported biological activities of derivatives?

Answer:
Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) can be addressed through:

  • Structure-Activity Relationship (SAR) Studies : Systematically varying substituents (e.g., replacing Br with Cl or CF₃) to isolate electronic/steric contributions. For example, trifluoromethyl analogs show enhanced receptor binding due to electronegativity .
  • Standardized Assays : Replicating studies under identical conditions (pH, temperature, cell lines) to control variables. Enzyme inhibition assays (e.g., IC₅₀ measurements) should include positive controls (e.g., known inhibitors) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and validate experimental IC₅₀ values .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Yield optimization requires:

  • Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine nucleophilicity in biphasic systems .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., elimination) observed in batch processes .
  • In-line Analytics : Real-time monitoring via FTIR or HPLC to adjust reagent feed rates and terminate reactions at peak conversion .

Advanced: What are the stability challenges for this compound under oxidative conditions?

Answer:
The methylamine moiety is prone to oxidation, forming imine or nitrile by-products. Mitigation strategies include:

  • Inert Atmospheres : Conducting reactions under N₂/Ar to limit O₂ exposure .
  • Antioxidants : Adding stabilizers like BHT (butylated hydroxytoluene) during storage .
  • Low-Temperature Storage : –20°C to slow degradation kinetics, validated by accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: How to design experiments probing the compound’s interaction with biological targets?

Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) to quantify affinity (Kd) for GPCRs or ion channels .
  • Enzyme Kinetics : Michaelis-Menten analysis to assess inhibition constants (Ki) using purified enzymes (e.g., monoamine oxidases) .
  • Cellular Uptake Studies : Fluorescence tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .

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